![molecular formula C12H9N3S B1358657 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione CAS No. 933242-89-8](/img/structure/B1358657.png)

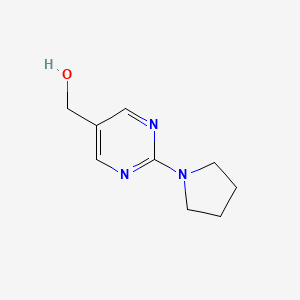

2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

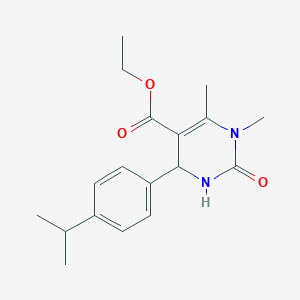

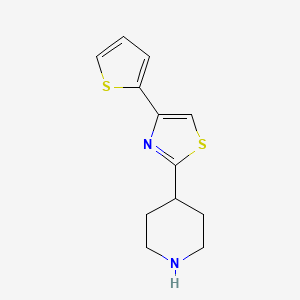

2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (PPT) is a heterocyclic compound that has gained attention in recent years due to its potential applications in the fields of medicine, chemistry, and biotechnology. PPT has been studied for its ability to act as an antioxidant and to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in drug design and synthesis.

Scientific Research Applications

Comprehensive Analysis of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione Applications:

Drug Discovery

This compound serves as a basic substrate for synthetic transformations aimed at creating biologically active compounds. It has been studied extensively in the biomedical field, leading to discoveries in various therapeutic areas .

Organic Synthesis

Material Science Advancements

Biological Activity Studies

Pyrazole derivatives, including this compound, are known to exhibit a wide range of biological activities, making them significant for biological studies and potential therapeutic applications .

Receptor Interaction Research

These compounds have been appreciated for their interaction with various receptors such as cannabinoid hCB1 and hCB2, which are important targets in pharmacology .

Anti-inflammatory Research

Due to their anti-inflammatory properties, these derivatives are studied for their potential use in treating inflammatory conditions .

Antimicrobial Activity

They also show promise in antimicrobial activity studies, which is crucial in the fight against resistant strains of bacteria and other pathogens .

Enzyme Inhibition Studies

As inhibitors of p38 Kinase and CB1 receptor antagonists, they are valuable in enzyme inhibition research which is essential for understanding and treating various diseases .

This analysis provides an overview of the diverse scientific research applications of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione. Each application area offers a unique avenue for exploration and discovery within the field.

Springer - A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo Springer - A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one Smolecule - Buy 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Mechanism of Action

Target of Action

2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrrolopyrazine derivatives are known to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-phenyl-5H-pyrazolo[1,5-a]pyrazine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMSDCBTNPFKEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CNC(=S)C3=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)